Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I), 98%
Overview
Description
“Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I), 98%” is a chemical compound with the CAS Number: 1121960-90-4. It has a molecular formula of C28H35AuF6NO6PS2 and a formula weight of 887.64 . It appears as a white to off-white solid .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C28H35AuF6NO6PS2. It includes a gold (Au) atom, which is likely central to its structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar gold compounds are often used as catalysts in various chemical reactions .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . Its molecular weight is 887.64 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the current data.Scientific Research Applications
Electrocatalysis in Methanol Oxidation
Bis(trifluoromethylsulfonyl)imide anion has been used as an ionic liquid anion in electrocatalysis. It promotes the electrooxidation of methanol by forming a radical electrocatalyst on platinum electrodes under anaerobic conditions, significantly decreasing the formation potential of methoxyl radical (Tang, Wang, Chi, Sevilla, & Zeng, 2016).
Development of High Conductivity Molten Salts
This compound has been utilized in the synthesis of novel salts with reduced melting points, some of which are molten at room temperature. These salts have been characterized for their properties as ionic liquids, with applications potentially extending to various fields due to their unique physical properties (McFarlane, Sun, Golding, Meakin, & Forsyth, 2000).
Catalysis in Organic Synthesis
The compound has been employed in the synthesis of new phosphine gold(I) complexes. These complexes act as highly efficient and air-stable catalysts for the cycloisomerization of enynes, providing a broad scope of application in organic synthesis (Mézailles, Ricard, & Gagosz, 2005).
Electrolyte in Lithium-Sulfur Batteries
Bis(trifluoromethanesulfonyl)imide-based electrolytes have been explored in Li/S cells, demonstrating stable cycling and efficient capacity performance. This suggests potential use in advanced battery technologies (Yang, Men, Song, Zhou, & Zhan, 2017).
Chemical and Physical Characterization Studies
The structure and behavior of bis(trifluoromethanesulfonyl)imide in various media have been studied, providing insights into its chemical properties and potential applications in diverse environments (Chipanina, Sterkhova, Aksamentova, Sherstyannikova, Kukhareva, & Shainyan, 2008).
Heat Transfer Applications
The compound has been incorporated into dicationic disiloxane ionic liquids, showing potential as heat transfer agents due to their thermal stability and unique physical properties (Krasovskiy et al., 2020).
Brønsted Acid-Catalyzed Reactions
It acts as a strong Brønsted acid catalyst, facilitating the hetero-Michael addition of various nucleophiles to unsaturated compounds, offering an efficient alternative to Lewis acid-catalyzed processes (Wabnitz & Spencer, 2003).
P-Doping in Carbon Nanotubes
This compound is a transparent, strong electron-withdrawing p-type dopant in carbon nanotubes, improving conductivity while maintaining high thermal stability and transparency (Kim et al., 2010).
Mechanism of Action
Target of Action
It is known that gold catalysts often target unsaturated bonds in organic molecules, facilitating reactions such as oxidative cyclization .
Biochemical Pathways
Gold catalysts are often used in organic synthesis, suggesting that this compound may play a role in various biochemical transformations .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the formation of new compounds .
Action Environment
The compound is a white to off-white solid . It should be stored under inert gas and is sensitive to light . These factors suggest that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as light exposure and the presence of oxygen .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;gold(1+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C2F6NO4S2.Au/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-11,16-21H,3-8,12-15H2,1-2H3;;/q;-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWMCSDFBBTUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35AuF6NO6PS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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